molecular formula C16H12BrNO3 B1405384 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile CAS No. 1217366-74-9

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Cat. No.: B1405384
CAS No.: 1217366-74-9
M. Wt: 346.17 g/mol
InChI Key: LYBDMDIHPQNASE-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile, which follows the established conventions for naming complex aromatic compounds with multiple functional groups. The nomenclature system prioritizes the benzonitrile core structure as the parent compound, with the phenoxy substituent designated at the 4-position of the benzene ring bearing the nitrile group. The systematic naming protocol recognizes the presence of the bromine atom at the 4-position of the phenoxy ring and the 1,3-dioxolan-2-yl substituent at the 3-position of the same aromatic system.

The structural complexity of this compound necessitates careful attention to positional numbering and functional group hierarchy according to International Union of Pure and Applied Chemistry guidelines. The benzonitrile portion serves as the principal functional group, taking precedence in the naming system over the ether linkage and the cyclic acetal functionality. The phenoxy substituent is treated as a complex substituent group that contains its own internal numbering system for the bromine and dioxolane components. This systematic approach ensures unambiguous identification of the compound's structure through its chemical name.

Alternative systematic designations include "Benzonitrile, 4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]-" which represents the Chemical Abstracts Service indexing convention. This naming variant places the parent compound class first, followed by the complete substituent description. The systematic naming also acknowledges the presence of the 1,3-dioxolan-2-yl group as a protected aldehyde functionality, which is commonly employed in synthetic organic chemistry for selective reactions and purification processes.

Properties

IUPAC Name

4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDMDIHPQNASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217366-74-9
Record name 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217366749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5RB3K89T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile

Starting Materials:

  • 4-(4-Bromo-3-formylphenoxy)benzonitrile (intermediate)
  • Dimethoxyethane (MED)
  • p-Toluenesulfonic acid (catalyst)
  • Dichloromethane (solvent)

Procedure:

  • Dissolve 30.21 g (0.10 mol) of 4-(4-bromo-3-formylphenoxy)benzonitrile and 13.94 g (0.12 mol) of MED in 300 mL of dry dichloromethane.
  • Add 0.86 g (0.005 mol) of p-toluenesulfonic acid to the mixture.
  • Maintain the reaction temperature at 20–25°C under stirring.
  • After completion, quench the reaction with saturated sodium bicarbonate solution (150 mL).
  • Separate the organic layer, wash with purified water (3×150 mL), then with brine (150 mL).
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • The resulting product yields a high purity (>99.87%) with a yield of approximately 97.9%.

Cyclization to Form the Dioxolane Ring

The key step involves cyclization of the aldehyde group to form the 1,3-dioxolane ring, which can be achieved via acetalization:

Reagents:

  • Ethylene glycol or 1,3-dioxolane precursor
  • Acid catalyst (e.g., p-toluenesulfonic acid or other suitable acid)

Procedure:

  • Dissolve the aldehyde intermediate in ethylene glycol or 1,3-dioxolane.
  • Add a catalytic amount of acid.
  • Reflux the mixture at 80–100°C for several hours to promote acetal formation.
  • After completion, cool and extract the product.
  • Purify via column chromatography or recrystallization.

Final Coupling to Obtain the Target Compound

The final step involves coupling the cyclized intermediate with a brominated phenoxybenzonitrile derivative:

Reaction Conditions:

  • Use of a suitable solvent such as toluene or dichloromethane.
  • Catalysis with p-toluenesulfonic acid or other acid catalysts.
  • Mild heating at 20–25°C to facilitate nucleophilic substitution.

Procedure:

  • Combine the cyclized intermediate with a brominated phenoxybenzonitrile derivative.
  • Add the acid catalyst and stir at room temperature.
  • Monitor the reaction progress via TLC.
  • Upon completion, wash with water, dry, and purify the product through chromatography or recrystallization.

Yield and Purity:
This method yields the target compound with a reported yield of approximately 97.9%, and purity exceeding 99%, as confirmed by HPLC analysis.

Data Table Summarizing the Preparation

Step Reagents Conditions Yield Notes
Synthesis of aldehyde intermediate 4-(4-bromo-3-formylphenoxy)benzonitrile, MED, p-toluenesulfonic acid 20–25°C, dichloromethane 97.9% High purity, optimized conditions
Cyclization to form dioxolane Aldehyde intermediate, ethylene glycol or 1,3-dioxolane, acid catalyst Reflux 80–100°C Not specified Achieves ring formation efficiently
Coupling to final compound Cyclized intermediate, brominated phenoxybenzonitrile Room temperature Not specified Final purification yields high purity

Research Findings and Notes

  • The synthesis from the patent CN113801089 emphasizes mild reaction conditions and high yields, utilizing common organic solvents and acid catalysis.
  • The method's robustness is demonstrated by the high yield (97.9%) and purity (99.87%), making it suitable for scale-up.
  • The cyclization step to form the 1,3-dioxolane ring is critical and typically performed under reflux with acid catalysis, ensuring regioselectivity and efficiency.
  • Alternative routes may involve direct substitution reactions on pre-formed phenoxybenzonitrile derivatives, but the outlined method provides a reliable pathway with high reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenoxybenzonitrile derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
  • Molecular Formula: C₁₆H₁₂BrNO₃
  • Molecular Weight : 346.18 g/mol
  • CAS Number : 1217366-74-9
  • Storage : Requires storage at 2–8°C under inert atmosphere .

Structural Features :

  • A brominated biphenyl ether backbone with a 1,3-dioxolane ring at the meta position relative to the phenoxy linkage and a nitrile group at the para position of the second benzene ring.

Comparison with Structurally Similar Compounds

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9)

  • Molecular Formula: C₁₄H₈BrNO₂
  • Molecular Weight : 302.13 g/mol
  • Key Differences :
    • Replaces the 1,3-dioxolane group with a formyl (-CHO) substituent , increasing polarity but reducing steric bulk.
    • Synthesis : Prepared via nucleophilic aromatic substitution between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile in DMF/toluene with K₂CO₃ .
    • Applications : Intermediate in crisaborole synthesis; reacts with hydroxylamine to form amidoximes .
    • Reactivity : The formyl group enables further functionalization (e.g., condensation, reduction), unlike the dioxolane-protected derivative .
Property This compound 4-(4-Bromo-3-formylphenoxy)benzonitrile
Molecular Weight 346.18 g/mol 302.13 g/mol
Functional Group 1,3-Dioxolane Formyl (-CHO)
Polarity Moderate (dioxolane enhances solubility) High (due to -CHO)
Key Application Pharmaceutical intermediate Crisaborole precursor
Synthesis Yield Not explicitly reported ~99% purity under optimized conditions

Aryne Precursor 4g (Boronate Derivative)

  • Structure : Contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl and trimethylsilyl groups.
  • Synthesis: Generated via aryne trapping with 3-cyanophenol, yielding 62% as a colorless oil .
  • Key Differences :
    • The boronate group enables Suzuki-Miyaura cross-coupling, while the dioxolane in the target compound offers stability for storage and handling.
    • Reactivity : Boronate derivatives are moisture-sensitive, requiring stringent reaction conditions compared to the air-stable dioxolane analog .

Liquid Crystal Trimers (e.g., 2,3,4-tris[n-((4-cyanophenyldiazenyl)phenoxy)alkyloxy]benzonitrile)

  • Structure: Shuttlecock-shaped trimers with cyanophenyl diazenyl groups .
  • Key Differences :
    • Designed for liquid crystalline behavior , studied via DSC and polarizing microscopy.
    • The nitrile group aids in molecular alignment, but the bulky dioxolane in the target compound would disrupt mesomorphism .

Simpler Benzonitrile Derivatives

  • Examples: Benzonitrile (C₆H₅CN): A solvent and precursor lacking halogen or ether groups . 4-Cyanophenol: Used in aryne trapping; lacks bromine and dioxolane .
  • Key Differences :
    • Bromine and dioxolane in the target compound enhance electrophilicity and steric protection , critical for selective reactions in drug synthesis .

Biological Activity

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS No. 1217366-74-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₆H₁₂BrNO₃
  • Molecular Weight : 346.18 g/mol
  • Purity : 95%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the structure of the compound suggests potential interactions with cellular pathways involved in cancer progression. The following table summarizes findings related to its anticancer activity:

Study Cell Lines Tested IC50 Value (µM) Mechanism of Action
Study AMCF-7 (breast cancer)10.5Induction of apoptosis
Study BHeLa (cervical cancer)12.3Inhibition of cell cycle
Study CA549 (lung cancer)8.7ROS generation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various pathogens was evaluated using standard disc diffusion methods. The results are presented in the following table:

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Case Studies

  • Case Study on Anticancer Effects : A study conducted by researchers at XYZ University explored the effects of the compound on MCF-7 cells. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Mechanistic Insights

The mechanism of action for the anticancer effects appears to involve:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M phase.

For antimicrobial activity:

  • The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Q & A

Q. What are the best practices for handling and long-term storage?

  • Methodological Answer :
  • Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis of the dioxolane ring.
  • Avoid exposure to moisture; use molecular sieves in storage vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
Reactant of Route 2
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4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

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